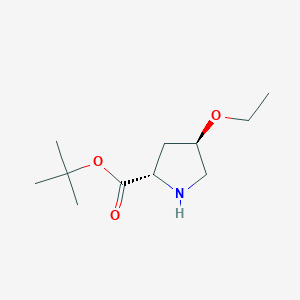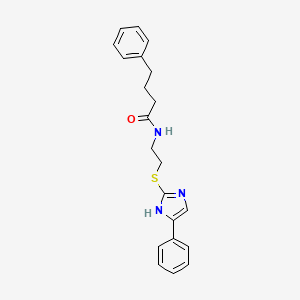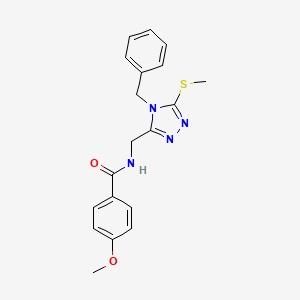
Tert-butyl (2S,4R)-4-ethoxypyrrolidine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl (2S,4R)-4-ethoxypyrrolidine-2-carboxylate (TEPC) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. TEPC is a chiral compound that exists in two enantiomeric forms, and its synthesis method involves the use of different reagents and catalysts.
Wissenschaftliche Forschungsanwendungen
TEPC has shown potential applications in various fields of scientific research. In the pharmaceutical industry, it has been studied for its anti-inflammatory and analgesic properties. TEPC has also been investigated for its potential as a chiral building block for the synthesis of novel drugs. In the field of agrochemicals, TEPC has been studied for its insecticidal and fungicidal properties. Additionally, it has been used as a chiral auxiliary for the synthesis of enantiomerically pure compounds. In materials science, TEPC has been used as a template for the synthesis of mesoporous materials.
Wirkmechanismus
The mechanism of action of TEPC is not fully understood, but it is believed to act as an inhibitor of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. TEPC has also been shown to inhibit the growth of certain insects and fungi by disrupting their metabolic pathways.
Biochemical and physiological effects:
TEPC has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to have insecticidal and fungicidal effects. However, the exact biochemical and physiological effects of TEPC are still being studied.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of TEPC is its high yield and purity when synthesized using the optimized method. It is also a chiral compound, which makes it useful for the synthesis of enantiomerically pure compounds. However, TEPC is a relatively new compound, and its properties and applications are still being studied. Additionally, the cost of TEPC may limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for the study of TEPC. One area of research is the development of novel drugs using TEPC as a chiral building block. Another area of research is the optimization of the synthesis method to reduce the cost and increase the yield of TEPC. Additionally, the use of TEPC as a template for the synthesis of mesoporous materials is an area of interest in materials science. Further studies on the biochemical and physiological effects of TEPC may also lead to new applications in the pharmaceutical and agrochemical industries.
Synthesemethoden
The synthesis of TEPC involves the reaction of L-Aspartic acid with tert-butyl 2-bromoacetate in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with sodium hydride and ethyl iodide to obtain TEPC in high yield and purity. This method has been optimized to improve the yield and reduce the reaction time, making it a suitable approach for large-scale production of TEPC.
Eigenschaften
IUPAC Name |
tert-butyl (2S,4R)-4-ethoxypyrrolidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-5-14-8-6-9(12-7-8)10(13)15-11(2,3)4/h8-9,12H,5-7H2,1-4H3/t8-,9+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZKWLXODFALTDT-BDAKNGLRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC(NC1)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[C@@H]1C[C@H](NC1)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl (2S,4R)-4-ethoxypyrrolidine-2-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)-N-(benzo[d]thiazol-2-yl)acetamide](/img/structure/B2655863.png)


![6-Cyano-N-[(2R,3R)-2-(1H-pyrazol-5-yl)oxolan-3-yl]pyridine-3-carboxamide](/img/structure/B2655867.png)

![4-{3-[(4-Fluorophenyl)sulfonyl]-2-hydroxypropoxy}benzenecarbonitrile](/img/structure/B2655869.png)
![Benzo[d][1,3]dioxol-5-yl(4-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone](/img/structure/B2655870.png)
![N-(3-chlorobenzyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2655871.png)

![N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-nitrobenzamide](/img/structure/B2655873.png)
![N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-6-ethyl-5-fluoro-N-methylpyrimidin-4-amine](/img/structure/B2655878.png)
![1-(3,5-difluorophenyl)-N-(13-oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)methanesulfonamide](/img/structure/B2655879.png)
![3-chloro-N-[(2,3-dimethylphenyl)methyl]-2,2-dimethylpropanamide](/img/structure/B2655883.png)
